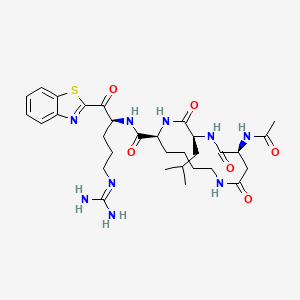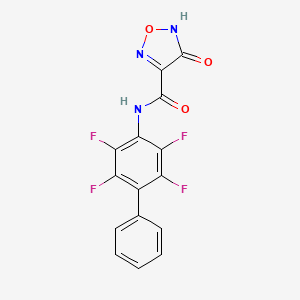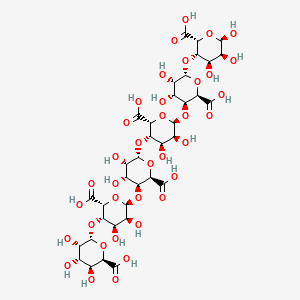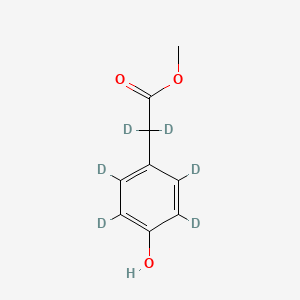
Methyl 4-hydroxyphenylacetate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.
Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylacetates
Applications De Recherche Scientifique
Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on viruses like the tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
- Methyl 4-aminomethylbenzoate hydrochloride
- Methyl 3,5-dihydroxyphenylacetate
- Methyl 4-methoxy-2-indolecarboxylate
Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2 |
Clé InChI |
XGDZEDRBLVIUMX-LUWIIJGCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H] |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
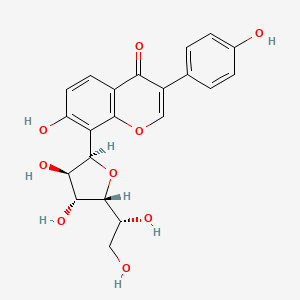
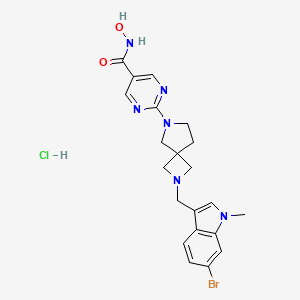
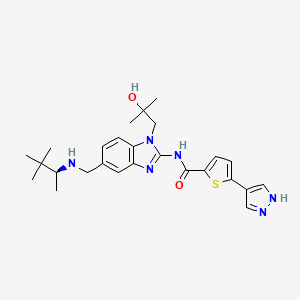
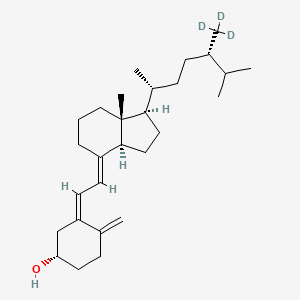
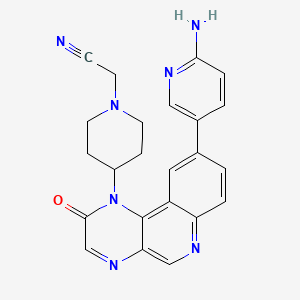
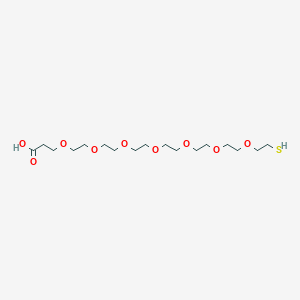
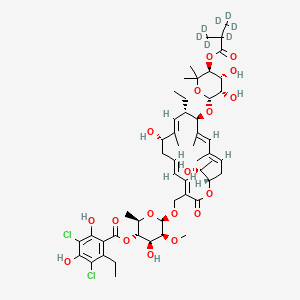
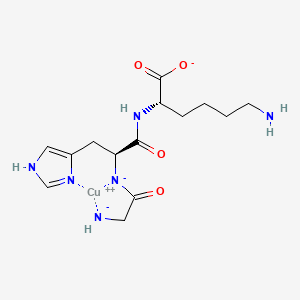
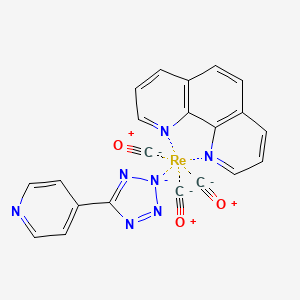
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
